Ethyl 4-[(4-chlorophenyl)methyl]-1-(1-propan-2-ylpiperidin-4-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 4-[(4-chlorophenyl)methyl]-1-(1-propan-2-ylpiperidin-4-yl)piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a chlorophenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-chlorophenyl)methyl]-1-(1-propan-2-ylpiperidin-4-yl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a piperidine derivative with a chlorophenylmethyl halide, followed by esterification with ethyl chloroformate under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-chlorophenyl)methyl]-1-(1-propan-2-ylpiperidin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
Ethyl 4-[(4-chlorophenyl)methyl]-1-(1-propan-2-ylpiperidin-4-yl)piperidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-chlorophenyl)methyl]-1-(1-propan-2-ylpiperidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-[(4-chlorophenyl)methyl]-1-(1-propan-2-ylpiperidin-4-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate: Similar structure but different functional groups, leading to distinct chemical and biological properties.
Mthis compound: Similar structure with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
Properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methyl]-1-(1-propan-2-ylpiperidin-4-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35ClN2O2/c1-4-28-22(27)23(17-19-5-7-20(24)8-6-19)11-15-26(16-12-23)21-9-13-25(14-10-21)18(2)3/h5-8,18,21H,4,9-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVIINQURZVAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C2CCN(CC2)C(C)C)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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